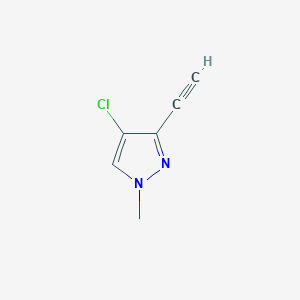
4-Chloro-3-ethynyl-1-methylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for 4-Chloro-3-ethynyl-1-methylpyrazole are not available, pyrazole compounds can be synthesized from both a preformed pyrazole or pyridine . The use of a 1-substituted 3-methyl-1H-pyrazole or a 1-substituted 1H-pyrazole as starting material can afford the 3-methyl and 3-unsubstituted 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines .Applications De Recherche Scientifique
Inhibition of Alcohol Dehydrogenase
4-Methylpyrazole, a related compound, has been studied for its role as an inhibitor of alcohol dehydrogenase, showcasing potential for treating intoxications caused by methanol and ethylene glycol. This property is leveraged in clinical situations to prevent the metabolism of toxic alcohols into harmful metabolites, thereby mitigating the risk of poisoning (Baud et al., 1986; Barceloux et al., 1999).
Corrosion Inhibition
Research into pyrazole derivatives, including structures akin to 4-Chloro-3-ethynyl-1-methylpyrazole, has shown significant potential in corrosion inhibition. These compounds have been investigated for their efficiency in protecting mild steel against corrosion in acidic environments. Such applications are crucial in industrial processes where material durability is of concern (Yadav et al., 2016).
Chemical Synthesis and Reactions
The synthesis and chemical reactions of pyrazole derivatives, including the exploration of nucleophilic displacement reactions, have been a subject of study. These chemical investigations provide a foundation for developing new compounds with potential applications in medicinal chemistry and material science (Kobe et al., 1974).
Role in Alcohol Research
4-Methylpyrazole's inhibition of alcohol dehydrogenase has also made it a valuable tool in alcohol research, aiding in the study of alcohol metabolism and its physiological effects. This compound's low toxicity and ability to modulate alcohol metabolism present an avenue for experimental studies that could lead to therapeutic applications against alcohol-related conditions (Blomstrand et al., 1979).
Metabolic and Toxicity Studies
The metabolic pathways and potential toxicity effects of pyrazole compounds, including 4-Methylpyrazole, have been examined to assess their safety and efficacy in therapeutic contexts. Such studies are integral to understanding the pharmacokinetics and pharmacodynamics of these compounds, ensuring their safe application in clinical and industrial settings (Feierman & Cederbaum, 1985).
Safety and Hazards
Orientations Futures
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 4-Chloro-3-ethynyl-1-methylpyrazole, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests potential future directions in the synthesis, functionalization, and applications of pyrazole-type compounds .
Propriétés
IUPAC Name |
4-chloro-3-ethynyl-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2/c1-3-6-5(7)4-9(2)8-6/h1,4H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPJTSJNVFAGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C#C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2576381.png)
![[4-[4-[(Z)-3-phenylprop-2-enoyl]oxyphenyl]sulfanylphenyl] (Z)-3-phenylprop-2-enoate](/img/structure/B2576383.png)
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2576385.png)

![5-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B2576388.png)



![6-(3-Fluorophenyl)-2-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2576394.png)

![N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2576397.png)


![5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2576403.png)